molecular formula C20H20N2O4 B6499814 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 907985-51-7

2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B6499814
CAS No.: 907985-51-7
M. Wt: 352.4 g/mol
InChI Key: MDTSNORWHQLSLB-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a methoxyphenoxy group, a pyrazolyl group, and a phenol group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction between the pyrazole derivative and 3-methoxyphenol, often facilitated by a base such as potassium carbonate.

    Introduction of the phenol group: The final step includes the etherification of the pyrazole intermediate with 2-methylprop-2-en-1-ol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, particularly targeting the pyrazole ring.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol: shares similarities with other pyrazole derivatives and phenol-based compounds.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

  • The presence of both the methoxyphenoxy and pyrazolyl groups in the same molecule provides a unique scaffold for drug design and development.
  • Its ability to undergo diverse chemical reactions makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13(2)12-25-15-7-8-17(18(23)10-15)20-19(11-21-22-20)26-16-6-4-5-14(9-16)24-3/h4-11,23H,1,12H2,2-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTSNORWHQLSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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